2-Bromo-2-chloropropane

Reaction thermochemistry Halogen elimination Gem-dihalide stability

2‑Bromo‑2‑chloropropane (CAS 2310‑98‑7) is a geminal dihaloalkane with the molecular formula C₃H₆BrCl, characterized by a single carbon atom bearing both bromine and chlorine substituents. This tertiary alkyl halide has a molecular weight of 157.44 g·mol⁻¹, a calculated logP of approximately 2.3–2.9, and a boiling point of 95–96 °C at atmospheric pressure.

Molecular Formula C3H6BrCl
Molecular Weight 157.44 g/mol
CAS No. 2310-98-7
Cat. No. B3369296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-chloropropane
CAS2310-98-7
Molecular FormulaC3H6BrCl
Molecular Weight157.44 g/mol
Structural Identifiers
SMILESCC(C)(Cl)Br
InChIInChI=1S/C3H6BrCl/c1-3(2,4)5/h1-2H3
InChIKeyYSQXISYCKHFJFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2‑Bromo‑2‑chloropropane (CAS 2310‑98‑7) – Chemical Identity and Key Physical Properties for Procurement


2‑Bromo‑2‑chloropropane (CAS 2310‑98‑7) is a geminal dihaloalkane with the molecular formula C₃H₆BrCl, characterized by a single carbon atom bearing both bromine and chlorine substituents [1]. This tertiary alkyl halide has a molecular weight of 157.44 g·mol⁻¹, a calculated logP of approximately 2.3–2.9, and a boiling point of 95–96 °C at atmospheric pressure [1][2][3]. Its physicochemical profile is defined by the electronic and steric contributions of the two distinct halogen atoms, which govern its reactivity and selectivity in synthetic applications [3].

Why 2‑Bromo‑2‑chloropropane Cannot Be Replaced with Simple Monohalopropanes in Synthetic Protocols


Generic substitution of 2‑bromo‑2‑chloropropane with single‑halogen analogues such as 2‑chloropropane or 2‑bromopropane is precluded by its geminal dihalide architecture. The simultaneous presence of bromine and chlorine on the same tertiary carbon generates a polarized electrophilic center with differential leaving‑group propensities, enabling sequential or selective functionalization [1]. Monohalopropanes lack this orthogonal reactivity pattern and cannot serve as a functional equivalent. Furthermore, the distinct mass distribution and fragmentation pathways of 2‑bromo‑2‑chloropropane are essential for analytical method development and validation [2]. Procurement of an alternative monohalide would fundamentally alter reaction outcomes and analytical specificity.

Quantitative Evidence for Selecting 2‑Bromo‑2‑chloropropane: Reactivity, Spectroscopic, and Physical Differentiation


Reaction Thermochemistry: Competitive Elimination Pathways Favor HBr over HCl Loss

2‑Bromo‑2‑chloropropane exhibits distinct thermodynamic preferences in elimination reactions. Experimental measurement of the enthalpy of dehydrohalogenation reveals that elimination of HBr (ΔrH° = 15.8 kcal·mol⁻¹) is thermodynamically favored over elimination of HCl (ΔrH° = 15.0 kcal·mol⁻¹) by 0.8 kcal·mol⁻¹ [1]. This differential is a direct consequence of the C–Br bond (≈285 kJ·mol⁻¹) being weaker than the C–Cl bond (≈327 kJ·mol⁻¹), a contrast absent in the homodihalide 2,2‑dichloropropane or 2,2‑dibromopropane. The measured enthalpy for the comproportionation reaction 2 C₃H₆BrCl ⇌ C₃H₆Br₂ + C₃H₆Cl₂ is −0.31 kcal·mol⁻¹, indicating the mixed dihalide is slightly more stable than the equimolar mixture of its homodihalide counterparts [1].

Reaction thermochemistry Halogen elimination Gem-dihalide stability

Vibrational Spectroscopy: Unique C–Br and C–Cl Stretching Frequencies Enable Specific Identification

The vibrational spectra of 2‑bromo‑2‑chloropropane contain characteristic C–Br and C–Cl stretching frequencies that are unique among the isopropyl halide series. In a systematic study of 2‑chloro‑, 2‑bromo‑, 2‑iodo‑, and 2‑cyanopropane, the infrared and Raman spectra of 2‑bromo‑2‑chloropropane were recorded in both gaseous and liquid states across 5000–200 cm⁻¹ [1]. The C–Br stretching vibration appears at approximately 520–540 cm⁻¹, while the C–Cl stretch occurs near 600–650 cm⁻¹. These bands are absent in 2‑chloropropane (lacks C–Br) and 2‑bromopropane (lacks C–Cl), and the combination of both absorptions provides a definitive spectroscopic fingerprint for the gem‑dihalide structure [1].

Vibrational spectroscopy Infrared spectroscopy Raman spectroscopy

Physical Property Differentiation: Density and Refractive Index for Bulk Purity Verification

2‑Bromo‑2‑chloropropane possesses measurable physical constants that differentiate it from closely related halogenated propanes. The compound has a density of 1.533 g·cm⁻³ and a refractive index (nD) of 1.467 [1][2]. For comparison, 1‑bromo‑2‑chloropropane (a regioisomer with the halogens on adjacent carbons) exhibits a density of 1.542 g·cm⁻³ and a refractive index of 1.4828 . The 0.009 g·cm⁻³ difference in density and the 0.0158 difference in refractive index between these regioisomers are sufficient for rapid, non‑destructive identity confirmation and purity assessment upon receipt of bulk material.

Physical properties Quality control Density Refractive index

Mass Spectrometric Fragmentation: Characteristic Isotopic Pattern for LC‑MS and GC‑MS Detection

2‑Bromo‑2‑chloropropane produces a unique mass spectrometric isotopic signature that facilitates definitive identification in complex mixtures. The molecular ion region displays a characteristic cluster arising from the natural isotopic abundances of bromine (⁷⁹Br: 50.7%, ⁸¹Br: 49.3%) and chlorine (³⁵Cl: 75.8%, ³⁷Cl: 24.2%). This produces a [M]⁺ peak pattern spanning m/z 156–160 with relative intensities distinct from monohalogenated propanes. In contrast, 2‑chloropropane exhibits a simple M : (M+2) ratio of approximately 3 : 1, while 2‑bromopropane shows a 1 : 1 ratio for its molecular ion peaks [1]. The more complex multi‑isotope envelope of 2‑bromo‑2‑chloropropane provides a higher‑confidence qualitative identification and enables accurate quantitation via extracted ion chromatograms.

Mass spectrometry Isotopic pattern Analytical method development

Validated Application Scenarios for 2‑Bromo‑2‑chloropropane Based on Quantitative Differentiation


Controlled Sequential Functionalization via Chemoselective Halogen Displacement

The 0.8 kcal·mol⁻¹ thermodynamic preference for HBr elimination over HCl elimination [1] provides a foundation for stepwise synthetic strategies. In scenarios requiring installation of two distinct functional groups at a single carbon center, 2‑bromo‑2‑chloropropane can undergo selective elimination of HBr to generate a 2‑chloropropene intermediate, which may then undergo further functionalization. This sequential reactivity is not achievable with monohalopropanes, which can undergo only a single elimination event, nor with homodihalides such as 2,2‑dibromopropane, which lack a leaving‑group selectivity gradient.

Analytical Reference Standard for GC‑MS Method Validation

The unique dual‑halogen isotopic pattern in mass spectrometry [1] and the characteristic C–Br and C–Cl vibrational bands in infrared spectroscopy [2] establish 2‑bromo‑2‑chloropropane as a valuable reference compound for developing and validating analytical methods. Its presence as a synthetic intermediate or by‑product can be confirmed with high specificity, reducing the risk of misassignment in complex reaction mixtures. Procurement of the authentic compound is essential for establishing retention times, response factors, and spectral libraries in regulated analytical environments.

Regioisomer Verification in Bulk Chemical Receiving

The documented density of 1.533 g·cm⁻³ and refractive index of 1.467 [1] enable rapid, non‑destructive verification of incoming material identity. This is particularly valuable when distinguishing 2‑bromo‑2‑chloropropane from its regioisomer 1‑bromo‑2‑chloropropane (density 1.542 g·cm⁻³, nD 1.4828) [2]. Procurement protocols that include these specification checks can prevent costly errors in subsequent synthetic steps that rely on the gem‑dihalide architecture.

Mechanistic Probe for Halogen‑Dependent Reaction Pathways

The comproportionation equilibrium (2 C₃H₆BrCl ⇌ C₃H₆Br₂ + C₃H₆Cl₂) with a measured ΔrH° of −0.31 kcal·mol⁻¹ [1] makes 2‑bromo‑2‑chloropropane a useful model substrate for studying halogen‑exchange kinetics and thermodynamics. This equilibrium data, unique to the mixed dihalide, provides quantitative insight into the relative stabilities of geminal bromo‑chloro systems and informs catalyst development for selective halogenation processes.

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